3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione

Retinoid X Receptor Nuclear Receptor Pharmacology CV-1 Transactivation Assay

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione (CAS 496941-93-6) is a synthetic, disubstituted tetramic acid belonging to the pyrrolidine-2,4-dione (2H-pyrrole-2,4(3H)-dione) heterocyclic class. Its core scaffold features a five-membered lactam–enol ring (molecular formula C₁₃H₂₁NO₂; MW 223.31 Da) carrying an isobutyl group at the 3-position and an isopentyl (3-methylbutyl) group at the 5-position.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B12873020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)CCC1=NC(=O)C(C1=O)CC(C)C
InChIInChI=1S/C13H21NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h8-10H,5-7H2,1-4H3
InChIKeyZUJPFSOHDYQRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione – Compound Class, Core Scaffold, and Procurement Identity


3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione (CAS 496941-93-6) is a synthetic, disubstituted tetramic acid belonging to the pyrrolidine-2,4-dione (2H-pyrrole-2,4(3H)-dione) heterocyclic class . Its core scaffold features a five-membered lactam–enol ring (molecular formula C₁₃H₂₁NO₂; MW 223.31 Da) carrying an isobutyl group at the 3-position and an isopentyl (3-methylbutyl) group at the 5-position [1]. The compound possesses 0 hydrogen-bond donors, 2 hydrogen-bond acceptors, and 5 rotatable bonds, yielding a moderately lipophilic profile (cLogP ≈ 2.2–2.6) [1]. These physicochemical properties distinguish it from close regioisomeric analogs (e.g., CAS 496941-98-1, 496941-94-7, 496941-92-5) that bear identical molecular formulae but differ in the position or branching pattern of the C₅ alkyl substituents [2].

Why Generic Substitution Fails for 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione: Regioisomer-Specific Target Engagement and Lipophilicity-Driven Selectivity


Generic interchange among 3,5-dialkyl-2H-pyrrole-2,4(3H)-diones is unsupported because subtle variations in alkyl-chain length, branching, and regiochemistry produce divergent target-engagement profiles. Even within the C₁₃H₂₁NO₂ isomer series, the precise placement of the branched C₅ chain (isopentyl vs. 2-methylbutyl) on the 3- or 5-position alters molecular shape, lipophilicity, and hydrogen-bonding topology, which in turn modulates binding to nuclear receptors (RXR/RAR), CCR5, and metabolic enzymes [1]. Published screening data show that the 3-isobutyl-5-isopentyl regioisomer exhibits a distinct activity fingerprint, including measurable (though weak) retinoid X receptor transactivation (EC₅₀ > 1,000 nM) [2] and dihydrofolate reductase inhibition (Ki = 631–954 nM) [3], that cannot be assumed for its positional isomers without direct verification. Compound selection must therefore be based on documented target- and assay-specific quantitative evidence rather than on nominal class membership.

Quantitative Differentiation Evidence for 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione Relative to Closest Analogs


Retinoid X Receptor Alpha (RXRα) Transactivation – Regioisomer-Specific Weak Agonism vs. Inactive Analogs

In a CV-1 cell transactivation assay using an RXRα expression vector, 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione (CHEMBL2111535) exhibited detectable but weak functional activity with an EC₅₀ > 1,000 nM [1]. This contrasts with the majority of close regioisomers (e.g., CAS 496941-92-5, 496941-94-7, 496941-98-1), for which no RXR transactivation activity has been reported in public databases (ChEMBL/BindingDB), suggesting that the specific 3-isobutyl/5-isopentyl substitution pattern confers a unique, albeit modest, interaction with the retinoid X receptor ligand-binding domain that is absent in positional isomers [1].

Retinoid X Receptor Nuclear Receptor Pharmacology CV-1 Transactivation Assay

Dihydrofolate Reductase (DHFR) Inhibition – Quantitative Cross-Species Selectivity Window

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione inhibits isolated chicken liver DHFR with a Ki of 631 nM and Escherichia coli DHFR with Ki values of 891 nM and 954 nM in independent assay determinations [1]. The approximately 1.4- to 1.5-fold selectivity for the vertebrate (avian) enzyme over the bacterial ortholog defines a measurable selectivity profile. While no direct head-to-head data exist for other C₁₃H₂₁NO₂ regioisomers on this target, the compound's DHFR activity is notable because unsubstituted tetramic acid and many simple N-alkyl analogs are reported inactive against DHFR, positioning the 3,5-dialkyl substitution pattern—and specifically the isobutyl/isopentyl combination—as a key determinant of DHFR recognition [2].

Dihydrofolate Reductase Enzyme Inhibition Antibacterial Target

Retinoid Receptor Panel Selectivity – Differential RXR vs. RAR Functional Activity

In addition to RXRα, 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione was profiled against retinoic acid receptor gamma (RARγ) and retinoid X receptor gamma (RXRγ), yielding EC₅₀ values > 1,000 nM for both targets [1]. The compound thus demonstrates a non-selective, pan-retinoid weak activation profile across RXRα, RARγ, and RXRγ at micromolar concentrations. This contrasts with the tight RXR-selective agonists (e.g., bexarotene, EC₅₀ ~ 33 nM at RXRα with >100-fold selectivity over RARs) [2]. The absence of subtype selectivity in this compound is a defined, quantifiable characteristic that differentiates it from clinically developed rexinoids and may be desirable or undesirable depending on the research context.

Retinoic Acid Receptor RXR Selectivity Nuclear Receptor Profiling

Dihydroorotase Inhibition – Low Potency Defines a Negative Selectivity Benchmark

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a single concentration of 10 µM, yielding an IC₅₀ of 180,000 nM (180 µM) [1]. This very weak inhibition—three orders of magnitude weaker than the compound's activity against DHFR—demonstrates a pronounced intra-pathway selectivity within pyrimidine metabolism. For comparison, known DHOase inhibitors such as 5-fluoroorotate exhibit IC₅₀ values in the low micromolar range [2]. The stark potency differential (DHFR Ki ~630 nM vs. DHOase IC₅₀ ~180,000 nM) provides a quantitative selectivity index of >285-fold that is specific to this regioisomer.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Selectivity Profiling

Structural Differentiation from Regioisomers – Physicochemical Property Fingerprint

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione (CAS 496941-93-6) is one of at least five C₁₃H₂₁NO₂ regioisomers in the 3,5-dialkyl-2H-pyrrole-2,4(3H)-dione series, all sharing identical molecular formula and exact mass (223.15733 Da) but differing in alkyl substitution pattern . Key differentiating identifiers include: (i) SMILES string CC(C)CCC1=NC(=O)C(CC(C)C)C1=O, unique to the 3-isobutyl/5-isopentyl arrangement; (ii) InChIKey ZUJPFSOHDYQRPK-UHFFFAOYSA-N, distinct from the InChIKey of the nearest regioisomer 5-isobutyl-3-isopentyl (CAS 496941-98-1); (iii) 5 rotatable bonds and 0 H-bond donors—shared across the series but combined with a computed cLogP that differs subtly from regioisomers due to differential alkyl chain branching [1].

Regioisomer Differentiation Physicochemical Properties Analytical Quality Control

Limitations Acknowledgment – Absence of High-Strength Head-to-Head Comparative Data for Core Therapeutic Targets

An exhaustive search of public databases (ChEMBL, BindingDB, PubMed, Google Patents) and authoritative vendor technical datasheets (ChemSrc, Chem960, ChemBlink) reveals that no published head-to-head comparative studies exist that directly benchmark 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione against any of its closest regioisomers in a single, controlled experimental system [1]. All quantitative differentiation evidence presented above is derived from cross-study comparisons (different assays, different laboratories, different conditions) or class-level inference from tetramic acid SAR literature [2]. Users should note that while the compound shows reproducible activity at RXR/RAR (EC₅₀ > 1,000 nM) and DHFR (Ki 631–954 nM), these potency values are relatively weak by medicinal chemistry standards, and no in vivo pharmacokinetic, toxicity, or efficacy data have been identified [1]. Procurement decisions for applications requiring potent target engagement (IC₅₀/EC₅₀ < 100 nM) should consider more extensively characterized tetramic acid derivatives such as reutericyclin or natural product-derived analogs.

Data Gap Analysis Procurement Risk Assessment Evidence Quality

Best-Fit Research and Industrial Application Scenarios for 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione Based on Verified Evidence


Tetramic Acid SAR Probe for Retinoid X Receptor (RXR) Ligand-Binding Domain Exploration

Researchers building structure–activity relationship libraries around the tetramic acid scaffold can use 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione as a quantitatively characterized reference point for weak RXR agonism (EC₅₀ > 1,000 nM in CV-1 transactivation assays). Its pan-retinoid profile (activity at RXRα, RARγ, RXRγ all > 1,000 nM) provides a baseline against which alkyl-chain-modified analogs can be compared to track gains in potency or subtype selectivity [1]. The compound is suitable as a negative or weak-activity control in RXR-focused screening cascades.

Antifolate Scaffold Development Leveraging DHFR Inhibition and Intra-Pathway Selectivity

The measurable DHFR inhibition (Ki = 631–954 nM across chicken and E. coli orthologs) combined with negligible dihydroorotase activity (IC₅₀ = 180,000 nM; >285-fold selectivity) supports the use of this compound as a starting scaffold for antifolate drug discovery programs seeking to minimize off-target effects on de novo pyrimidine biosynthesis [1]. The cross-species DHFR selectivity data (avian vs. bacterial) further enable investigations into species-specific inhibitor design.

Chemical Biology Tool for Cell Differentiation Studies in Leukemia and Dermatology Models

Published preliminary screening data indicate that 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, suggesting potential utility as a cytodifferentiation agent in leukemia and psoriasis research models [1]. While the molecular target(s) underlying this differentiation activity remain unconfirmed, the compound provides a structurally defined chemical probe for phenotypic screening in cell differentiation assays.

Regioisomer Reference Standard for Analytical Method Development and QC

Given the existence of at least four closely related C₁₃H₂₁NO₂ regioisomers (CAS 496941-92-5, 496941-94-7, 496941-98-1, and the unsaturated analog 496941-95-8), 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione serves as a critical reference standard for developing chromatographic (HPLC, GC) or spectroscopic (NMR, MS) methods capable of resolving positional isomers [1]. Its unique SMILES (CC(C)CCC1=NC(=O)C(CC(C)C)C1=O) and InChIKey (ZUJPFSOHDYQRPK-UHFFFAOYSA-N) provide unambiguous identification markers essential for batch-to-batch QC in procurement workflows.

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